![molecular formula C13H17BrOSi B14376633 {[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane CAS No. 89414-56-2](/img/structure/B14376633.png)
{[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane is an organosilicon compound that features a bromomethyl group, a methoxyphenyl group, and an ethynyl group attached to a trimethylsilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane typically involves multiple steps. One common method starts with 2-halogen-4-methylanilines as raw materials. The process includes diazotisation, sulfonylation, fluorination, alkynyl coupling, and benzyl bromine substitution reactions . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to reduce manufacturing costs and improve safety. For instance, the use of ultralow temperature and waterless operations is minimized to make the process easier to control and safer for operating personnel .
Analyse Chemischer Reaktionen
Types of Reactions
{[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Coupling: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
{[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Wirkmechanismus
The mechanism of action of {[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane involves its reactivity at the bromomethyl and ethynyl groups. The bromomethyl group can undergo nucleophilic substitution, forming new bonds with nucleophiles. The ethynyl group can participate in coupling reactions, forming new carbon-carbon bonds. These reactions are facilitated by the presence of the trimethylsilane moiety, which stabilizes the intermediate species formed during the reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar trimethylsilane moiety but lacks the bromomethyl and methoxyphenyl groups.
Ethynyltrimethylsilane: Contains an ethynyl group attached to a trimethylsilane moiety but lacks the bromomethyl and methoxyphenyl groups.
Uniqueness
{[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane is unique due to the presence of both bromomethyl and methoxyphenyl groups, which provide additional reactivity and potential for functionalization compared to similar compounds. This makes it a versatile building block in organic synthesis and a valuable compound in various scientific research applications.
Eigenschaften
CAS-Nummer |
89414-56-2 |
|---|---|
Molekularformel |
C13H17BrOSi |
Molekulargewicht |
297.26 g/mol |
IUPAC-Name |
2-[2-(bromomethyl)-4-methoxyphenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H17BrOSi/c1-15-13-6-5-11(12(9-13)10-14)7-8-16(2,3)4/h5-6,9H,10H2,1-4H3 |
InChI-Schlüssel |
CSCZSYANXPRZJD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C#C[Si](C)(C)C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



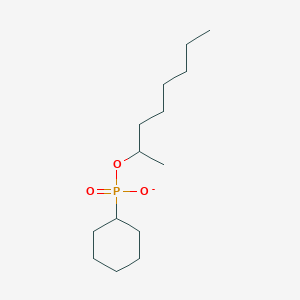
![6-[(4-Ethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14376567.png)
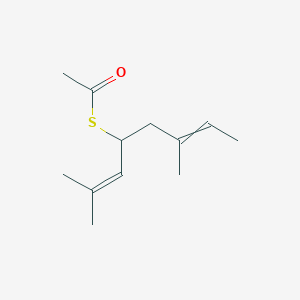
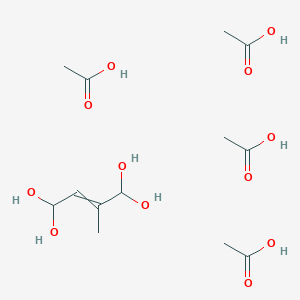
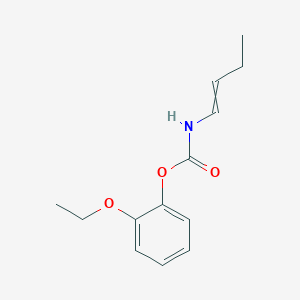
![5-[(3-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione](/img/structure/B14376593.png)
![Benzo[h]quinoline, 2-(1,1-dimethylethyl)-5,6-dihydro-4,9-diphenyl-](/img/structure/B14376598.png)
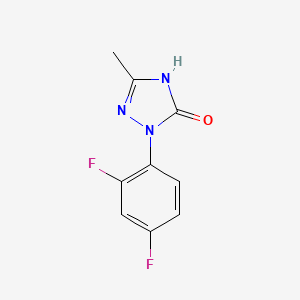
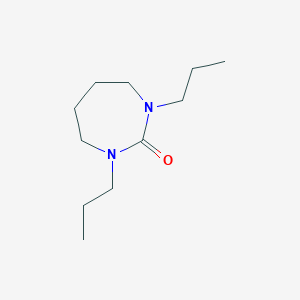
![[2-Methyl-1-(3-oxobut-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14376608.png)
![2-[(Diphenylmethylidene)amino]-5-oxopentanenitrile](/img/structure/B14376613.png)
![2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1,4-disulfonic acid](/img/structure/B14376620.png)

